1H-Indole-2-carboxylic acid, 6-methoxy-1,3-dimethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 6-methoxy-1,3-dimethyl-, ethyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 6-methoxy-1,3-dimethyl-, ethyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 6-methoxy-1,3-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 6-methoxy-1,3-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes or modulate receptor activity, leading to their therapeutic effects .
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 6-methoxy-1,3-dimethyl-, ethyl ester can be compared with other indole derivatives such as:
Indole-2-carboxylic acid, ethyl ester: Similar in structure but lacks the methoxy and dimethyl groups, which may affect its biological activity.
Methyl indole-6-carboxylate: Another derivative with different substituents, leading to variations in its chemical and biological properties.
Indole-3-carboxaldehyde: A compound with an aldehyde group, showing different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and biological activities.
Properties
CAS No. |
61838-93-5 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 6-methoxy-1,3-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-5-18-14(16)13-9(2)11-7-6-10(17-4)8-12(11)15(13)3/h6-8H,5H2,1-4H3 |
InChI Key |
VXPAMODDEMHLGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.